molecular formula C21H27NO3 B5796357 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B5796357
M. Wt: 341.4 g/mol
InChI Key: IHCSUAUXPRVSNL-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound that features a phenoxy group substituted with a tert-butyl group and an acetamide moiety linked to a methoxyphenyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form 4-tert-butylphenoxyacetyl chloride.

    Amidation Reaction: The resultant 4-tert-butylphenoxyacetyl chloride is then reacted with 2-(4-methoxyphenyl)ethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. The use of selective catalysts and high-purity reactants can further optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetamide groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties.

    2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Used as a stabilizer in polymers.

Uniqueness

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide stands out due to its combination of a phenoxy group with a tert-butyl substituent and an acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-21(2,3)17-7-11-19(12-8-17)25-15-20(23)22-14-13-16-5-9-18(24-4)10-6-16/h5-12H,13-15H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCSUAUXPRVSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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